Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)-

Description

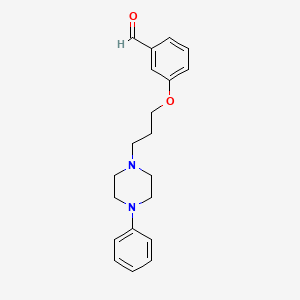

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- (molecular formula: C20H26N2O2; molecular weight: 326.43 g/mol) is a substituted benzaldehyde derivative featuring a 3-(4-phenylpiperazinyl)propoxy chain at the 3-position of the aromatic ring. The compound’s structure includes a piperazine ring substituted with a phenyl group, connected via a three-carbon propoxy linker to the benzaldehyde core .

Synthesis of this compound likely follows methods analogous to those described in related studies (e.g., nucleophilic substitution between 3-hydroxybenzaldehyde and a chloropropyl-piperazine precursor under basic conditions, as seen in and ). Purification typically involves column chromatography or recrystallization, yielding products characterized via NMR, mass spectrometry, and elemental analysis .

Properties

CAS No. |

84344-47-8 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde |

InChI |

InChI=1S/C20H24N2O2/c23-17-18-6-4-9-20(16-18)24-15-5-10-21-11-13-22(14-12-21)19-7-2-1-3-8-19/h1-4,6-9,16-17H,5,10-15H2 |

InChI Key |

HOGGVOXUHXADJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The typical laboratory synthesis follows these steps:

- Starting Materials: 4-phenylpiperazine and 3-chloropropoxybenzaldehyde (or equivalent halogenated benzaldehyde derivative).

- Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate as the base.

- Solvents: Common solvents include dichloromethane or ethanol, which facilitate the nucleophilic substitution.

- Mechanism: The nitrogen atom of the piperazine ring acts as a nucleophile attacking the electrophilic carbon attached to the halogen in the 3-chloropropoxybenzaldehyde, displacing the halide and forming the ether linkage.

- Temperature and Time: Reactions are typically conducted under reflux conditions, with reaction times varying depending on scale and conditions.

This method is well-established for producing the target compound with good yields and purity.

Industrial-Scale Production

Industrial production methods mirror laboratory synthesis but are adapted for scale and efficiency:

- Reactor Types: Use of industrial reactors with controlled temperature, stirring, and inert atmosphere as needed.

- Continuous Flow Systems: Employed to enhance reaction control, reproducibility, and throughput.

- Purification: Post-reaction purification typically involves distillation or crystallization to isolate the pure compound.

- Process Optimization: Parameters such as molar ratios, solvent volumes, reaction temperature, and catalyst loading are optimized for cost-effectiveness and minimal waste generation.

Related Preparation Methodologies from Analogous Compounds

While direct detailed industrial synthesis data for Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is limited, related compounds such as 3-phenoxybenzaldehyde have well-documented preparation methods that provide insights into possible synthetic strategies.

Three-Step Synthesis: Condensation → Etherification → Hydrolysis

A patented method for preparing 3-phenoxybenzaldehyde involves:

- Condensation: Reaction of 3-bromobenzaldehyde with ethylene glycol under acidic catalysis (e.g., tosic acid) to protect the aldehyde group as an acetal.

- Etherification: Reaction of the protected intermediate with phenol in the presence of alkali metal hydroxides (lithium, sodium, or potassium hydroxide) and copper catalysts (e.g., cuprous chloride) at elevated temperatures (120–190°C) to form the ether linkage.

- Hydrolysis: Acidic hydrolysis (using concentrated hydrochloric acid) to remove the acetal protecting groups and regenerate the aldehyde functionality.

This method is advantageous for industrial production due to low cost, reduced waste, and efficient catalyst use.

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Condensation | 3-bromobenzaldehyde + ethylene glycol + tosic acid catalyst | 60–140 | 6–12 | Acetal formation protects aldehyde |

| Etherification | Phenol + alkali hydroxide + copper catalyst | 120–190 | 2–8 | Ether bond formation |

| Hydrolysis | Concentrated HCl + water + toluene | 50–100 | 8–15 | Deprotection to regenerate aldehyde |

This synthetic route, although for a related benzaldehyde derivative, can inform strategies for preparing the target compound, especially in the etherification step where the piperazinyl moiety could be introduced analogously.

Chemical Reaction Analysis and Variations

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical transformations relevant to its preparation and functionalization:

- Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using strong oxidants like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

- Substitution: The piperazine ring nitrogen atoms can participate in further substitution reactions with electrophiles, enabling derivatization.

These reactions are useful both in modifying the compound post-synthesis and in designing synthetic routes where intermediate transformations are required.

Summary Table of Preparation Methods

| Method Type | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution (Lab Scale) | 4-phenylpiperazine + 3-chloropropoxybenzaldehyde | Base (K2CO3), solvent (DCM/EtOH), reflux | Straightforward, good yields | Requires pure starting materials |

| Industrial Scale Synthesis | Same as lab, scaled with reactors and flow systems | Optimized temperature, continuous flow | High throughput, reproducible | Requires process optimization |

| Three-Step Acetal Protection & Etherification (Analogous) | 3-bromobenzaldehyde + ethylene glycol + phenol + catalysts | Acid catalysis, alkali + copper catalyst, acidic hydrolysis | Low cost, low waste, industrially viable | Multi-step, requires catalyst control |

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzoic acid.

Reduction: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- with structurally analogous compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues with Piperazine/Piperidine Moieties

Key Observations:

- Piperazine vs. Piperidine/Pyrrolidine: Piperazine derivatives (e.g., the target compound and Compound 24) exhibit higher polarity and solubility in acidic conditions due to the presence of two nitrogen atoms, whereas piperidine/pyrrolidine analogues (e.g., CAS 870997-89-0) are more lipophilic .

- Substituent Position: The position of the alkoxy chain (3- vs. 4- on benzaldehyde) significantly impacts molecular interactions. For example, Compound 24 (4-substituted) and the target compound (3-substituted) may exhibit divergent binding affinities in biological systems .

- Functional Groups: Propargyl (Compound 24) or methoxy (CAS 870997-89-0) substituents alter electronic properties and reactivity, influencing applications such as antioxidant activity or CNS targeting .

Pharmacological and Physicochemical Properties

- Lipophilicity: Piperazine derivatives generally exhibit lower logP values compared to piperidine/pyrrolidine analogues. For example, CAS 10429-30-8 (dimethylamino-substituted) has XLogP3 = 3, while the target compound’s logP is likely higher due to the phenylpiperazine group .

- Bioactivity: Compounds like 24 and 25 are intermediates for multifunctional antioxidants, whereas benzophenone derivatives () may target receptors such as serotonin or dopamine .

Biological Activity

Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The chemical formula of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is C20H24N2O2. The compound consists of a benzaldehyde moiety linked to a piperazine ring through a propoxy chain. The synthesis typically involves the reaction of 4-phenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions, often using solvents like dichloromethane or ethanol.

Biological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.

- Neurotransmitter Interaction : The piperazine ring suggests potential interactions with neurotransmitter receptors, which may modulate their activity and contribute to neuropharmacological effects.

The biological activity of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- can be attributed to its structural components:

- Interaction with Receptors : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways.

- Oxidative Stress Pathways : The compound may also interact with enzymes involved in oxidative stress, which could play a role in its biological effects.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Antimicrobial Studies

A study assessed the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that it possesses notable inhibitory effects, particularly against Gram-positive bacteria .

Comparative Analysis

To understand the uniqueness of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- | Structure | Antimicrobial, Neuroactive | Piperazine linkage |

| Benzaldehyde, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- | Structure | Antimicrobial | Similar structure but different position |

| Benzaldehyde Derivative A | Structure | Neuroactive | Different substituents affecting activity |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)-:

- Neuroprotection : A study investigated the neuroprotective effects of piperazine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.

- Antimicrobial Efficacy : Another study evaluated the efficacy of various benzaldehyde derivatives against resistant bacterial strains. Results indicated that modifications to the benzaldehyde structure significantly impacted antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for this compound?

- Answer : The compound (C₂₀H₂₆N₂O₂, MW 326.43) features a benzaldehyde core linked via a 3-propoxy chain to a 4-phenylpiperazine group. Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and piperazine connectivity .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

- IR Spectroscopy : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

- Table 1 : Summary of Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 9.8 (CHO), δ 3.5–4.2 (propoxy chain), δ 2.5–3.0 (piperazine) | |

| HRMS | m/z 326.43 (M⁺) | |

| IR | 1705 cm⁻¹ (C=O), 1102 cm⁻¹ (C-O-C) |

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Two primary methods are documented:

Epoxide Ring-Opening : Reacting (3-oxiranylmethoxy-phenyl)-benzaldehyde with 4-phenylpiperazine in methanol, followed by solvent removal and recrystallization .

Alkylation of Piperazine : Using 3-chloropropoxy benzaldehyde and 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical Considerations : Reaction temperature (60–80°C) and solvent polarity influence yield. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How does structural modification of the piperazine or benzaldehyde moieties impact biological activity?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Piperazine Substitution : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance receptor binding affinity in adrenergic blockers .

- Propoxy Chain Length : Longer chains reduce blood-brain barrier penetration, affecting CNS activity .

- Benzaldehyde Derivatives : Methoxy or nitro groups at the 4-position alter metabolic stability and cytotoxicity .

- Methodological Approach :

- Synthesize analogs via parallel combinatorial chemistry.

- Evaluate pharmacological activity using radioligand binding assays (e.g., α/β-adrenergic receptors) .

Q. What analytical strategies resolve contradictions in purity or stability data across studies?

- Answer : Contradictions often arise from degradation products or polymorphic forms. Recommended steps:

Stability Testing : Accelerated degradation studies under varied pH, temperature, and light exposure .

HPLC-MS Purity Analysis : Use C18 columns (acetonitrile/water gradient) coupled with MS detection to identify impurities .

X-ray Crystallography : Confirm solid-state structure and polymorphism (e.g., differences in melting points) .

Q. How can researchers elucidate the mechanism of action for this compound in neurological targets?

- Answer : Mechanistic studies involve:

- Receptor Binding Assays : Competitive binding with radiolabeled ligands (e.g., ³H-prazosin for α₁-adrenergic receptors) .

- Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict interactions with receptor active sites .

- In Vivo Pharmacokinetics : Measure plasma half-life and brain penetration in rodent models using LC-MS/MS .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported melting points or bioactivity.

- Resolution :

Reproduce Synthesis : Verify reaction conditions (e.g., solvent purity, inert atmosphere).

Cross-Validate Assays : Use orthogonal methods (e.g., in vitro functional assays vs. in vivo models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.